![molecular formula C16H14O4 B1292221 2-Acetoxy-4'-methoxybenzophenone CAS No. 890098-85-8](/img/structure/B1292221.png)
2-Acetoxy-4'-methoxybenzophenone
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Acetoxy-4’-methoxybenzophenone is C16H14O4 . Its molecular weight is 270.28 . The InChI code is 1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxy-4’-methoxybenzophenone include a molecular weight of 270.28 and it is insoluble in water . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications
Pharmaceutical Research
2-Acetoxy-4’-methoxybenzophenone: is explored in pharmaceutical research for its potential therapeutic effects. Its structural similarity to other benzophenone derivatives, which have shown anti-hyperuricemic effects , suggests it may be useful in developing treatments for conditions like gout or hyperuricemia.
Material Science
In material science, this compound could be investigated for its UV-absorbing properties. Benzophenone derivatives are known to be effective at absorbing harmful UV radiation , which could make them valuable in creating protective coatings for various materials.
Chemical Synthesis
2-Acetoxy-4’-methoxybenzophenone: may serve as a precursor or an intermediate in organic synthesis. Its benzophenone core is a common moiety in many organic compounds, and its modifications could lead to the synthesis of new chemical entities with desirable properties .
Cosmetic Formulations
Benzophenone derivatives are commonly used in sunscreen and other cosmetic products as UV filters . 2-Acetoxy-4’-methoxybenzophenone could be incorporated into formulations to protect the skin from UV-induced damage.
Analytical Chemistry
This compound might be used as a standard or a reagent in analytical procedures. Its well-defined structure and properties can aid in the calibration of instruments or serve as a reference in quantitative and qualitative analysis .
Environmental Applications
Research into the environmental impact of benzophenone derivatives, including 2-Acetoxy-4’-methoxybenzophenone , is crucial. Understanding their biodegradability, toxicity, and long-term effects on ecosystems is essential for assessing their suitability and safety in various applications .
Safety And Hazards
properties
IUPAC Name |
[2-(4-methoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-6-4-3-5-14(15)16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXIVMHHTLDFQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641552 |
Source
|
Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4'-methoxybenzophenone | |
CAS RN |
890098-85-8 |
Source
|
Record name | [2-(Acetyloxy)phenyl](4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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